N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, chlorinated phenyl groups, and an acetamide linkage, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 3-chloro-4-(piperidin-1-yl)aniline. This can be achieved by reacting 3-chloroaniline with piperidine under appropriate conditions.
Coupling with Dichlorophenoxyacetic Acid: The next step involves the coupling of the piperidine derivative with 2,4-dichlorophenoxyacetic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for its activity against specific biological targets.
Industry: It can be used in the development of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The piperidine ring and chlorinated phenyl groups can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide: shares structural similarities with other chlorinated phenyl compounds and piperidine derivatives.
Phenoxyacetamides: Compounds with similar phenoxyacetamide structures may exhibit comparable chemical reactivity and biological activity.
Piperidine Derivatives: Other piperidine-containing compounds can serve as analogs for comparative studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
CAS No. |
625409-27-0 |
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Molecular Formula |
C19H19Cl3N2O2 |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C19H19Cl3N2O2/c20-13-4-7-18(16(22)10-13)26-12-19(25)23-14-5-6-17(15(21)11-14)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9,12H2,(H,23,25) |
InChI Key |
YWHVWUUGVUMFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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